molecular formula C24H15N3O3 B11706265 2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile CAS No. 18031-67-9

2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile

Cat. No.: B11706265
CAS No.: 18031-67-9
M. Wt: 393.4 g/mol
InChI Key: IKQZCHVMMIOODJ-WGOQTCKBSA-N
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Description

2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile is a Schiff base compound known for its diverse chemical properties and potential applications in various fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile typically involves the condensation reaction between 4-nitrobenzaldehyde and an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a base like potassium hydroxide to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce different oxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby affecting their activity. The compound’s nitro group plays a crucial role in its reactivity, participating in redox reactions that can lead to the formation of reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile stands out due to its unique furan ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other Schiff bases and contributes to its versatility in various applications.

Properties

CAS No.

18031-67-9

Molecular Formula

C24H15N3O3

Molecular Weight

393.4 g/mol

IUPAC Name

2-[(E)-(4-nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile

InChI

InChI=1S/C24H15N3O3/c25-15-21-22(18-7-3-1-4-8-18)23(19-9-5-2-6-10-19)30-24(21)26-16-17-11-13-20(14-12-17)27(28)29/h1-14,16H/b26-16+

InChI Key

IKQZCHVMMIOODJ-WGOQTCKBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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